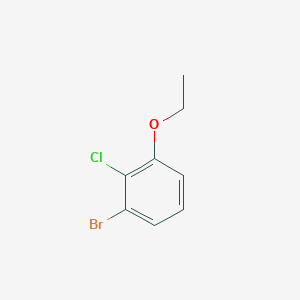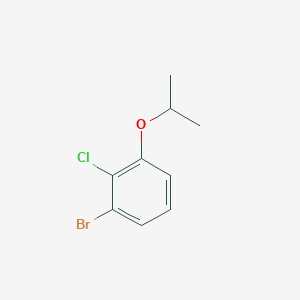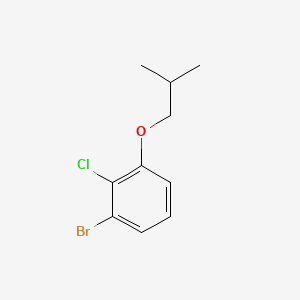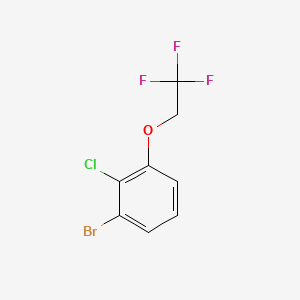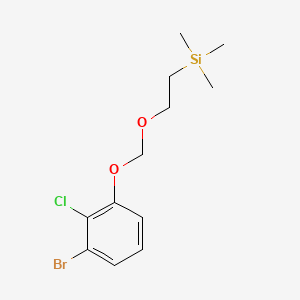
(2-((3-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((3-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane is an organosilicon compound that features a trimethylsilane group attached to an ethyl chain, which is further connected to a phenoxy group substituted with bromine and chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane typically involves the reaction of 3-bromo-2-chlorophenol with (2-chloroethoxy)trimethylsilane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
(2-((3-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the phenoxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove halogen atoms or to modify the phenoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation can produce quinones or other oxidized compounds.
科学研究应用
(2-((3-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: The compound can be used as a probe or reagent in biochemical assays and studies.
作用机制
The mechanism by which (2-((3-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethylsilane group can act as a protecting group in organic synthesis, while the phenoxy group can participate in various chemical reactions. The bromine and chlorine atoms can influence the compound’s reactivity and interaction with other molecules.
相似化合物的比较
Similar Compounds
- (2-(2-Bromoethoxy)ethyl)trimethylsilane
- (2-(2-Chloroethoxy)ethyl)trimethylsilane
- (2-(2-Iodoethoxy)ethyl)trimethylsilane
Uniqueness
(2-((3-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, which can significantly influence its reactivity and potential applications. The combination of these halogens with the trimethylsilane group provides a versatile compound for various synthetic and research purposes.
属性
IUPAC Name |
2-[(3-bromo-2-chlorophenoxy)methoxy]ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrClO2Si/c1-17(2,3)8-7-15-9-16-11-6-4-5-10(13)12(11)14/h4-6H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBFYEGWDVKRMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCOC1=C(C(=CC=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









